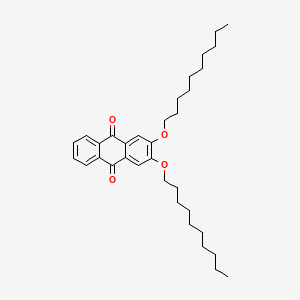

2,3-Bis(decyloxy)anthracene-9,10-dione

Description

Properties

CAS No. |

140844-73-1 |

|---|---|

Molecular Formula |

C34H48O4 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

2,3-didecoxyanthracene-9,10-dione |

InChI |

InChI=1S/C34H48O4/c1-3-5-7-9-11-13-15-19-23-37-31-25-29-30(34(36)28-22-18-17-21-27(28)33(29)35)26-32(31)38-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-26H,3-16,19-20,23-24H2,1-2H3 |

InChI Key |

BJMPORLYEDMMHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(decyloxy)anthracene-9,10-dione typically involves the alkylation of anthraquinone derivatives. One common method is the Friedel-Crafts alkylation, where anthraquinone is reacted with decyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(decyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The quinone structure can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of more oxidized anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

2,3-Bis(decyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,3-Bis(decyloxy)anthracene-9,10-dione is primarily related to its ability to interact with biological molecules and electronic systems. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. In electronic applications, its conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Alkoxy Chain Length :

- Short Chains (Methoxy) : Increase solubility in polar solvents but may reduce thermal stability.

- Long Chains (Decyloxy): Improve thermal stability (e.g., decomposition temperatures >436°C for pyrazine-based DPP derivatives) and induce self-assembly in nonpolar media .

Table 2: Substituent Type and Thermal Properties

| Compound | Substituent Type | Decomposition Temp. (°C) | Reference |

|---|---|---|---|

| 2,3-Bis(decyloxy)pyridine | Decyloxy | 436–453 | |

| 1,4-Bis(methoxyamino)-AQ | Methoxyamino | Not reported | |

| 2-(Butylamino)-AQ | Butylamino | — |

Electronic and Optical Properties

- Electron-Withdrawing Effects: Pyrazine-based 2,3-bis(decyloxy) derivatives (e.g., DPP) exhibit stronger electron-withdrawing ability than quinoxaline analogues (DPx), leading to red-shifted absorption (ICT bands) and lower bandgap energies (2.48 eV vs. 2.82 eV) . Similar effects are expected for 2,3-bis(decyloxy)anthracene-9,10-dione.

- Solvatochromism : Alkoxy-substituted compounds show minimal solvatochromism in the ground state but significant emission shifts (30–43 nm red shift) in polar solvents due to excited-state stabilization .

Biological Activity

2,3-Bis(decyloxy)anthracene-9,10-dione is a synthetic organic compound classified within the anthracene derivatives family. Its structure features two decyloxy groups at the 2 and 3 positions of the anthracene ring, along with a dione functional group at the 9 and 10 positions. This unique configuration enhances its solubility in organic solvents and contributes to its electronic properties, making it a candidate for various applications in materials science and organic electronics. However, its biological activity remains an area of ongoing research.

The compound can be synthesized through various methods, with the presence of long-chain alkoxy groups enhancing its solubility and reactivity. The following table summarizes some key structural features and comparisons with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Bis(decyloxy)anthracene-9,10-dione | Two decyloxy groups at positions 2 and 3 | Enhanced solubility in organic solvents |

| 9,10-Anthraquinone | Two carbonyl groups at positions 9 and 10 | More reactive due to higher electrophilicity |

| 1-Hydroxyanthraquinone | Hydroxyl group at position 1 | Exhibits different solubility and reactivity |

| 6-Hydroxyanthraquinone | Hydroxyl group at position 6 | Potentially different biological activity |

| 2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione | Similar alkoxy substitution but with a hydroxyl group | Enhanced solubility due to longer alkoxy chain |

Case Studies

Several studies have explored the biological implications of anthracene derivatives:

- Case Study on Anticancer Activity : A study examining a series of disubstituted anthracene-9,10-diones found that compounds with two methylene links between amide groups exhibited superior cytotoxicity due to enhanced DNA binding characteristics .

- Inflammation Inhibition Study : Another study reported that disubstituted anthracene derivatives significantly inhibited the production of nitric oxide and pro-inflammatory cytokines at concentrations as low as 5 µg/mL without notable cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.